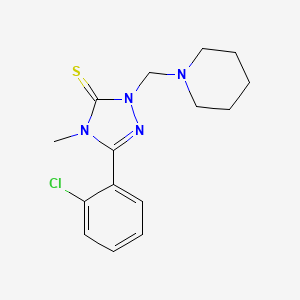![molecular formula C25H29N5O3 B11536720 4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11536720.png)
4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Name: 4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Molecular Formula: CHNO
This compound belongs to the class of pyrazolones, characterized by their pyrazole ring structure. It combines various functional groups, including an amino group, a nitro group, and a phenyl ring. Its intriguing structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes:: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate starting materials. For example, the reaction between a substituted hydrazine and a β-ketoester can yield the pyrazolone ring. The subsequent addition of an aryl aldehyde or ketone provides the desired compound.
Industrial Production:: Industrial-scale synthesis typically involves optimization of reaction conditions, scalability, and cost-effectiveness. Researchers and pharmaceutical companies may employ modified versions of the above synthetic routes.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The compound’s amino group may participate in nucleophilic substitution reactions.
Condensation: The formation of the pyrazolone ring involves condensation reactions.
Hydrazine derivatives: Used for pyrazolone ring formation.
Aryl aldehydes or ketones: React with the pyrazolone intermediate.
Reduction agents: Convert the nitro group to an amino group.
Major Products:: The primary product is the titled compound itself, with variations depending on substituents and reaction conditions.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Serves as a building block for more complex molecules.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. its structural features suggest interactions with biological targets, possibly affecting cellular pathways.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers often compare it to related pyrazolones, emphasizing its distinct features.
Propriétés
Formule moléculaire |
C25H29N5O3 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
4-[[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H29N5O3/c1-18-24(25(31)29(28(18)3)21-12-8-5-9-13-21)26-17-19-16-22(30(32)33)14-15-23(19)27(2)20-10-6-4-7-11-20/h5,8-9,12-17,20H,4,6-7,10-11H2,1-3H3 |
Clé InChI |
IVDHWBWPVMSZQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N(C)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11536641.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
![N-benzyl-4-methyl-N-(2-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11536654.png)
![4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11536660.png)


![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)

![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11536703.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11536706.png)
![N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B11536710.png)
